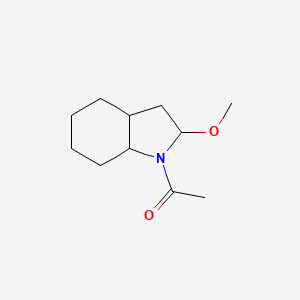
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a methoxy group attached to an octahydroindole ring, which is further connected to an ethanone moiety.
Métodos De Preparación
The synthesis of 1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another approach includes the reduction of oxindoles to indoles, followed by further functionalization to introduce the methoxy and ethanone groups .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are often employed.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one has several scientific research applications:
Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. For instance, they may inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-(2-Methoxyoctahydro-1H-indol-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(1-methyl-1H-indol-3-yl)-1-ethanone: This compound also features an indole ring with an ethanone group but differs in the substitution pattern.
1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one: Similar to the target compound, this derivative has a methoxy group but at a different position on the indole ring.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: This compound contains a methoxy group and an acetic acid moiety, highlighting the diversity of functional groups that can be attached to the indole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the octahydroindole ring, which may confer distinct biological and chemical properties.
Propiedades
Número CAS |
87623-94-7 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
1-(2-methoxy-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H19NO2/c1-8(13)12-10-6-4-3-5-9(10)7-11(12)14-2/h9-11H,3-7H2,1-2H3 |
Clave InChI |
VWFZUFMXKIPOFR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2CCCCC2CC1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


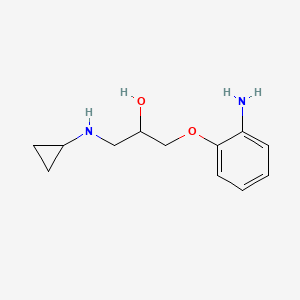
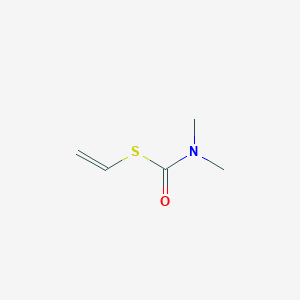
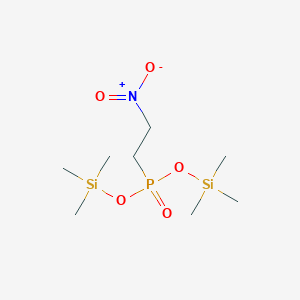
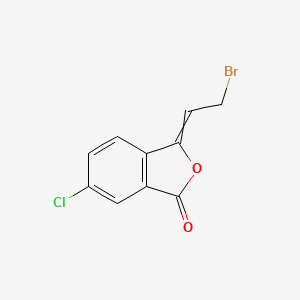
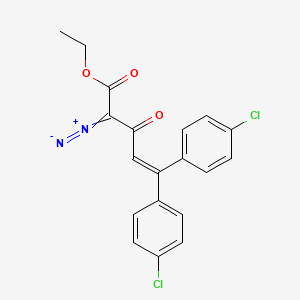
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
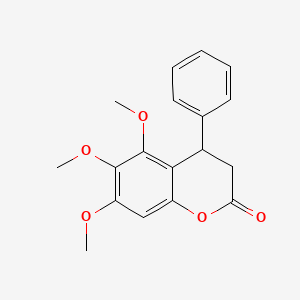
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

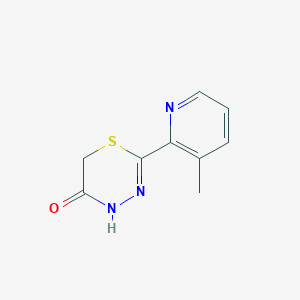
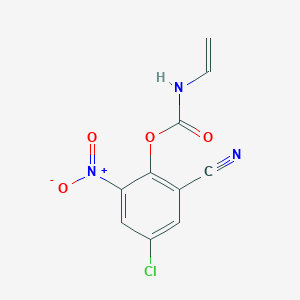
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
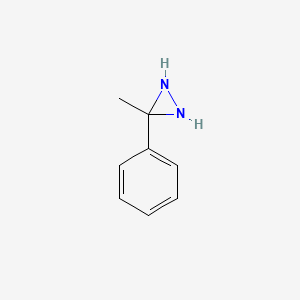
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
